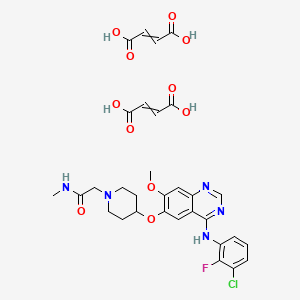![molecular formula C20H22N2O4S B12454809 3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)
3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a sec-butoxyphenyl group and a formamido group linked through a methanethioyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sec-butoxyphenyl intermediate: This involves the reaction of sec-butyl alcohol with phenylboronic acid under Suzuki-Miyaura coupling conditions.
Introduction of the formamido group: The intermediate is then reacted with formamide in the presence of a suitable catalyst to introduce the formamido group.
Coupling with the benzoic acid derivative: The final step involves the coupling of the formamido intermediate with a benzoic acid derivative through a methanethioyl bridge, using a thiol reagent and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido and sec-butoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the formamido and sec-butoxyphenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity through competitive or non-competitive inhibition.
Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or inflammation.
Interacting with receptors: Altering receptor function and downstream signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID analogs: Compounds with similar structures but different substituents.
Benzoic acid derivatives: Compounds with variations in the benzoic acid core or substituents.
Uniqueness
4-METHYL-3-[({[3-(SEC-BUTOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C20H22N2O4S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
3-[(3-butan-2-yloxybenzoyl)carbamothioylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C20H22N2O4S/c1-4-13(3)26-16-7-5-6-14(10-16)18(23)22-20(27)21-17-11-15(19(24)25)9-8-12(17)2/h5-11,13H,4H2,1-3H3,(H,24,25)(H2,21,22,23,27) |
Clé InChI |
YHQSHIIGSJJNMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B12454729.png)
![1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12454741.png)
![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)

![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)

![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)


![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
